3-Hexyloxypropylene glycol

Description

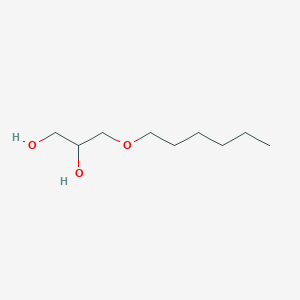

Structure

3D Structure

Propriétés

IUPAC Name |

3-hexoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-2-3-4-5-6-12-8-9(11)7-10/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVMITUCTLYRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893620 | |

| Record name | 3-Hexyloxypropylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10305-38-1 | |

| Record name | 3-(Hexyloxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10305-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexyloxypropylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexyloxypropylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hexyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXYLOXYPROPYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3485P35DA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Hexyloxy Propane 1,2 Diol

Established and Emerging Synthetic Pathways for Alkyl Glycerol (B35011) Ethers

The synthesis of alkyl glycerol ethers, including 3-(hexyloxy)propane-1,2-diol, can be approached through several routes, often starting from glycerol or its derivatives like glycidol (B123203) and epichlorohydrin (B41342). unizar.esnih.gov The direct etherification of glycerol presents challenges due to the similar reactivity of its three hydroxyl groups, which can lead to low selectivity and mixtures of mono-, di-, and tri-ethers. researchgate.netrsc.org Consequently, methods using glycerol-derived building blocks like glycidol are often preferred to improve selectivity. unizar.escsic.es

Traditional methods like the Williamson ether synthesis, involving a strong base and an alkyl halide, are effective but generate stoichiometric salt by-products. rsc.org More contemporary approaches focus on catalytic pathways to improve efficiency and sustainability. These include the acid-catalyzed etherification of glycerol with alcohols or alkenes and the reductive alkylation of glycerol with aldehydes or methyl esters. rsc.orgrsc.orgrsc.org

Two prominent modern pathways for synthesizing 1-O-alkyl glycerol ethers are:

Reductive Alkylation: This one-step method involves reacting methyl esters with glycerol under hydrogen pressure, using a dual catalyst system composed of a hydrogenation catalyst (e.g., Pd/C) and an acid co-catalyst. rsc.orgrsc.org

Transesterification/Reduction: A two-step process where a methyl ester or triglyceride is first transesterified with glycerol to form a monoglyceride, which is then reduced to the corresponding glycerol monoether using a heterogeneous catalyst system (e.g., Pd/C and Amberlyst) under hydrogen pressure. rsc.orgrsc.org

Optimization of Reaction Conditions and Catalyst Systems

The yield and selectivity of alkyl glycerol ether synthesis are highly dependent on reaction parameters such as temperature, catalyst choice, and reactant ratios. unizar.esmdpi.com Both homogeneous and heterogeneous catalysts have been extensively studied to optimize these transformations. researchgate.nettandfonline.com

For instance, in the synthesis of glycerol monoethers from glycidol and alcohols, alkaline metal hydroxides like KOH have proven to be inexpensive and effective homogeneous catalysts. unizar.es Optimization studies for the reaction between glycidol and methanol (B129727) revealed that catalyst loading and temperature significantly impact reaction time and product yield. unizar.es Similarly, heterogeneous acid catalysts, such as sulfonic resins (Dowex 50WX2) and acid-treated clays (B1170129) (K10 Montmorillonite), have been optimized for the reaction of glycidol with alcohols. csic.esmdpi.com Lower temperatures (e.g., 25°C) and specific catalyst loadings (e.g., 10 mol%) were found to favor higher selectivity towards the desired monoether products by minimizing the formation of glycidol oligomers. csic.esmdpi.com

In the gas-phase dehydration of glycerol with methanol, phosphotungstic acid (HPW) supported on alumina (B75360) has been identified as a superior catalyst compared to others like zirconium sulfate (B86663) or cerium nitrate (B79036) for producing methyl glyceryl ethers. acs.org The optimization of HPW loading was crucial; a 10% loading on γ-Al2O3 provided the highest total ether selectivity of 81.6%. acs.org

The following table summarizes the optimization of various catalytic systems for glycerol ether synthesis.

Table 1: Optimization of Catalytic Systems in Glycerol Ether Synthesis| Starting Materials | Catalyst System | Optimized Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| Glycidol, Methanol | Dowex 50WX2 (sulfonic resin) | 10% mol catalyst, 25°C | Lower temperature and catalyst loading increase selectivity by reducing by-product formation. | mdpi.com |

| Glycidol, Methanol | K10 Montmorillonite (acidic clay) | 10% mol catalyst, 1 h reaction time | Achieved 80% yield with higher regioselectivity (80:20 for 1- vs. 2-ether) compared to other solid acids. | csic.es |

| Glycerol, Methanol | Phosphotungstic Acid (HPW) on γ-Al₂O₃ | 10% HPW loading, 564 K | Achieved 81.6% total selectivity for methyl glyceryl ethers in a continuous gas-phase reaction. | acs.org |

| Glycerol, tert-Butyl Alcohol | Amberlyst-15 (acidic resin) | 70°C, stoichiometric reactant ratio | The addition of dibutyl ether as a solvent shifts the equilibrium to favor the formation of diethers. | researchgate.net |

| Glycerol, Ethyl Bromide | KOH/Al₂O₃ | Reflux in 1,4-dioxane, 24 h | Resulted in 90% glycerol conversion with high selectivity for the monoether product (98%). | tandfonline.com |

Regioselectivity and Stereochemical Control in Synthesis

Achieving regioselectivity—preferentially forming the 1-O-alkyl ether over the 2-O-alkyl ether—is a primary challenge in glycerol ether synthesis. rsc.org The use of glycerol-derived synthons like glycidol or 3-chloro-1,2-propanediol (B139630) inherently directs alkylation to the C1 or C3 position. unizar.esresearchgate.net When starting from glycerol itself, acid-catalyzed reactions often result in a mixture of isomers. mdpi.com For example, the acid-catalyzed reaction of glycerol with ethanol (B145695) can yield a near 50:50 mixture of 1- and 2-monoethyl ethers, whereas base-mediated synthesis from epichlorohydrin shows high regioselectivity for the 1-ether. mdpi.com

Reductive alkylation of glycerol with aldehydes using a Pd/C catalyst and an acid co-catalyst demonstrates high selectivity for 1-O-alkyl glycerol ethers. rsc.org This selectivity is proposed to arise from the formation of a five- or six-membered cyclic acetal (B89532) intermediate, which preferentially undergoes hydrogenolysis at the secondary C–O bond. rsc.org

Stereochemical control is crucial for producing enantiomerically pure ether lipids, which are important in biological contexts. nih.govresearchgate.net Many synthetic strategies for chiral ether lipids start from chiral precursors like (R)- or (S)-solketal, which is derived from glycerol. nih.gov The synthesis of PAF (Platelet-Activating Factor) and its analogues often involves extensive use of protecting group chemistry to control the stereochemistry at the sn-2 position of the glycerol backbone. nih.govresearchgate.net

Biocatalytic Approaches to Glycerol Ether Synthesis

Biocatalysis offers a powerful and "green" alternative for synthesizing glycerol ethers, providing high regio- and stereoselectivity under mild conditions. chemrxiv.orgchemrxiv.orgnih.gov Enzymes are particularly adept at distinguishing between the very similar hydroxyl groups of the glycerol backbone. researchgate.net

Lipases are frequently used for the kinetic resolution of racemic glycerol derivatives. rsc.org For example, they can selectively acylate one enantiomer, allowing the other enantiomerically pure alkyl glycerol to be easily separated. rsc.org More recently, engineered enzymes have expanded the scope of biocatalysis. An engineered glycerol dehydrogenase (BsGlyDH-L252A) was developed to selectively oxidize the C2-hydroxyl group of various 3-monoalkyl glycerols. rsc.org This reaction facilitates the kinetic resolution of the racemic starting material, yielding the unreacted (R)-enantiomer with excellent enantiomeric excess (>99%) and producing a valuable 3-alkoxy-1-hydroxyacetone product. rsc.org

Another emerging biocatalytic tool is the use of ether synthases. chemrxiv.orgchemrxiv.org Researchers have studied a promiscuous and ultrastable archaeal prenyltransferase, Archaeoglobus fulgidus geranylgeranylglyceryl phosphate (B84403) synthase (AfG3PS), for the synthesis of various prenyl glycerol ethers. chemrxiv.orgchemrxiv.orgnih.gov This enzyme demonstrates perfect control over the stereoconfiguration at the glycerol unit while accommodating a range of prenyl pyrophosphate substrates. chemrxiv.orgchemrxiv.org Such enzymes represent a significant step toward a broader biocatalytic toolbox for ether bond construction. chemrxiv.org

Derivatization Strategies for Structural Modification

Once the 3-(hexyloxy)propane-1,2-diol core is synthesized, its two free hydroxyl groups and the hexyl chain offer sites for further chemical modification. These derivatizations are used to create novel analogues with tailored physicochemical properties.

Functionalization of Hydroxyl Groups for Novel Analogues

The two adjacent hydroxyl groups of 3-(hexyloxy)propane-1,2-diol are primary targets for functionalization. Standard reactions for alcohols can be applied here to generate a wide array of derivatives.

Esterification and Acylation: The hydroxyl groups can be esterified with fatty acid anhydrides in the presence of a 1,3-specific lipase (B570770) to regioselectively acylate the primary hydroxyl group. google.com This allows for the synthesis of 1,3-disubstituted glycerides where one substituent is the alkoxy group and the other is an acyl group. google.com

Etherification: Further etherification of the remaining hydroxyl groups can produce dialkyl or trialkyl glycerol ethers. researchgate.net This can be used to fine-tune properties like polarity and viscosity for applications such as green solvents. researchgate.net

Phosphorylation: Functionalization with phosphate groups can be achieved to create analogues with different solubility and surface-activity profiles. google.com For example, glycerol-based ethers can be functionalized with phosphate or phosphonate (B1237965) groups to act as hydrogen sulfide (B99878) scavengers. google.com

Formation of Hemiformals: Reaction with formaldehyde (B43269) can lead to the formation of hemiformal derivatives, which have applications as scavenging agents. google.com

The following table showcases examples of functionalization at the hydroxyl positions of glycerol ethers.

Table 2: Examples of Hydroxyl Group Functionalization in Alkyl Glycerol Ethers| Reagent(s) | Functional Group Introduced | Product Class | Potential Application | Reference(s) |

|---|---|---|---|---|

| Fatty Acid Anhydride, Lipase | Acyl group | Acyl-Alkyl-Glyceride | Structured Lipids | google.com |

| Alkyl Halide, Base | Alkyl group | Dialkyl/Trialkyl Glycerol Ether | Solvents | researchgate.net |

| Phosphorylating Agent | Phosphate/Phosphonate group | Phosphorylated Glycerol Ether | H₂S Scavengers | google.com |

| Formaldehyde | Hemiformal | Glycerol Bis Hemiformal Ether | Scavenging Agents | google.com |

Controlled Modifications of the Alkoxy Chain

Modifying the hexyl chain of 3-(hexyloxy)propane-1,2-diol is less common than functionalizing the hydroxyl groups but offers another route to structural diversity. Such modifications are typically designed into the synthesis from the start by choosing a functionalized C6 alcohol or alkylating agent.

For instance, unsaturated ether lipids can be synthesized by using an alkenyl halide in the initial etherification step. nih.gov The introduction of double or triple bonds into the alkoxy chain creates reactive handles for subsequent chemistry, such as polymerization or click reactions. Similarly, other functionalities could be incorporated. For example, the synthesis of ether lipids containing phenylthio groups has been reported, starting from a corresponding thiophenol derivative. google.com The flexibility of the ether linkage synthesis allows for the incorporation of alkyl chains that may be branched or interrupted by other heteroatoms like oxygen, leading to poly(ethylene glycol) (PEG)-like side chains, which can dramatically alter solubility and aggregation behavior. google.comnih.gov

Green Chemistry Principles in 3-(Hexyloxy)propane-1,2-diol Synthesis

The synthesis of 3-(hexyloxy)propane-1,2-diol, also known as glyceryl monohexyl ether, is increasingly being guided by the principles of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of renewable feedstocks, the development of highly efficient catalytic methods to improve atom economy, and the move towards more environmentally benign reaction conditions.

A primary green approach to synthesizing 3-(hexyloxy)propane-1,2-diol involves the direct etherification of glycerol with 1-hexanol (B41254). rsc.org Glycerol is a major byproduct of the biodiesel industry, making it an abundant and renewable feedstock. researchgate.net This utilization of a byproduct from a renewable fuel source is a cornerstone of green chemistry, transforming a low-value stream into a value-added chemical. mdpi.com

The direct acid-catalyzed etherification of glycerol with alcohols is an attractive route. rsc.org Research has explored various catalytic systems to enhance the efficiency and selectivity of this reaction, moving away from stoichiometric reagents to more sustainable catalytic alternatives. Both homogeneous and heterogeneous catalysts have been investigated to facilitate the reaction between glycerol and short-chain alcohols like 1-hexanol. rsc.orgrsc.org

Catalytic Approaches and Reaction Conditions

The choice of catalyst is crucial for an efficient and selective synthesis. Lewis acids, such as metal triflates, have shown significant activity and selectivity in the etherification of glycerol. rsc.org For instance, Bismuth(III) triflate (Bi(OTf)₃) has been identified as a highly effective catalyst for producing monoalkylglyceryl ethers with high yields. rsc.org Heterogeneous acid catalysts, including ion-exchange resins like Amberlyst and zeolites, are also widely used. researchgate.netresearchgate.net These solid acids offer the advantages of easier separation from the reaction mixture, potential for recycling, and reduced corrosion and waste generation compared to traditional mineral acids.

The reaction is typically performed by heating a mixture of glycerol and 1-hexanol in the presence of the catalyst. rsc.org To favor the formation of the desired monoether and limit side reactions such as the dimerization of 1-hexanol, an excess of glycerol is often used. rsc.org

Table 1: Comparison of Catalytic Systems for Glycerol Etherification with Alcohols

| Catalyst | Alcohol | Temp. (°C) | Time (h) | Conversion (%) | Monoether Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bi(OTf)₃ | n-Butanol | 150 | 24 | ~60 | ~39 | rsc.org |

| TfOH | n-Butanol | 150 | 24 | ~30 | ~22 | rsc.org |

| Amberlyst 70 | 1-Hexanol | 190 | - | High | High | researchgate.net |

| Nafion NR50 | 1-Hexanol | 190 | - | Moderate | High (selective) | researchgate.net |

| H-BEA-25 Zeolite | 1-Hexanol | 190 | - | Good | Good | researchgate.net |

Note: Data for n-butanol is used as a representative example for Lewis acid catalysis from available detailed studies. Amberlyst, Nafion, and Zeolite data with 1-hexanol indicate performance without specifying exact yield percentages in the source.

Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.com The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. savemyexams.com

The synthesis of 3-(hexyloxy)propane-1,2-diol via the direct addition (etherification) of 1-hexanol to glycerol is a prime example of a reaction with a high potential for atom economy.

The reaction is: C₃H₈O₃ (Glycerol) + C₆H₁₄O (1-Hexanol) → C₉H₂₀O₃ (3-(Hexyloxy)propane-1,2-diol) + H₂O (Water)

To calculate the theoretical atom economy:

Molecular Weight of Glycerol (C₃H₈O₃): 92.09 g/mol

Molecular Weight of 1-Hexanol (C₆H₁₄O): 102.17 g/mol

Molecular Weight of 3-(Hexyloxy)propane-1,2-diol (C₉H₂₀O₃): 176.26 g/mol sigmaaldrich.com

Molecular Weight of Water (H₂O): 18.02 g/mol

The atom economy is calculated as:

This high atom economy of approximately 90.7% signifies that the direct etherification pathway is an inherently efficient and green synthetic route, as the only theoretical byproduct is water. This contrasts sharply with substitution reactions that generate stoichiometric amounts of waste salts, resulting in a much lower atom economy. kccollege.ac.in The continuous development of catalysts that can drive this reaction to high yields at lower temperatures and with minimal energy input further enhances its alignment with green chemistry principles. rtu.lv

Biochemical and Molecular Interaction Mechanisms of 3 Hexyloxy Propane 1,2 Diol

Interactions with Biological Membranes and Lipid Bilayers

The amphiphilic nature of 3-(hexyloxy)propane-1,2-diol, with its polar diol head and nonpolar hexyl tail, dictates its behavior within the lipid bilayer of cellular membranes. This structure allows it to integrate into and modify the physical properties of these membranes.

Modulation of Membrane Fluidity and Permeability

The effect of ether versus ester linkages on bilayer properties has been a subject of study. Lipids with ether linkages, such as dihexadecylphosphatidylcholine (DHPC), tend to have a slightly larger area per lipid molecule compared to their ester-linked counterparts like dipalmitoylphosphatidylcholine (DPPC). nih.gov This suggests that the ether bond in 3-(hexyloxy)propane-1,2-diol contributes to a less compact and more fluid membrane structure.

Table 1: Comparative Effects of Linkage Type on Lipid Bilayer Properties This table is generated based on comparative studies of ether-linked vs. ester-linked phospholipids (B1166683) and general principles of membrane physics.

| Property | Ether-Linked Lipids (e.g., DHPC) | Ester-Linked Lipids (e.g., DPPC) | Implication for 3-(Hexyloxy)propane-1,2-diol |

|---|---|---|---|

| Area per Lipid | Slightly larger | Slightly smaller | Promotes increased membrane surface area and fluidity. |

| Acyl Chain Packing | Less ordered | More ordered | Disrupts tight packing, increasing membrane fluidity. |

| Water Permeability | Generally higher in the fluid phase | Generally lower in the fluid phase | Enhances permeability of the membrane to water and other small molecules. |

| Membrane Stability | Can be lower due to less packing | Can be higher due to tighter packing | May locally decrease membrane stability to enhance permeability. |

Integration Dynamics within Cellular Membrane Architectures

Upon introduction to a cellular environment, 3-(hexyloxy)propane-1,2-diol integrates into the phospholipid bilayer. Its glycerol (B35011) headgroup aligns with the polar headgroups of the membrane phospholipids at the water-lipid interface, while its hydrophobic hexyl chain intercalates into the nonpolar core of the membrane among the fatty acid chains. nih.gov This integration is a spontaneous process driven by the hydrophobic effect.

Once integrated, alkylglycerols can be metabolized and incorporated into more complex membrane lipids, such as 1-O-alkyl-2-acyl-glycerophosphocholine, the precursor for Platelet-Activating Factor (PAF). nih.govresearchgate.net This metabolic integration means that the effects of 3-(hexyloxy)propane-1,2-diol are not limited to its transient physical presence but can lead to more lasting changes in the membrane's lipid composition and signaling potential. researchgate.net The presence of these ether lipids can influence the formation and stability of specialized membrane microdomains like lipid rafts, which are crucial for cellular signaling. mdpi.com The accumulation of ether lipids has been particularly noted in tumor cells, which often have a reduced capacity to cleave the ether bond, leading to altered membrane properties and potential therapeutic targets. mdpi.comnih.govcsic.es

Enzyme and Protein Interactions

The interactions of 3-(hexyloxy)propane-1,2-diol are not confined to the lipid bilayer; its structural motifs also facilitate binding to and modulation of various proteins and enzymes.

Allosteric and Active Site Binding Mechanisms

Alkylglycerols have been shown to interact directly with enzymes, notably Protein Kinase C (PKC). mdpi.comnih.gov They can bind to the C1 domain of PKC, which normally binds diacylglycerol (DAG), a second messenger. nih.gov By competing with DAG for this binding site, alkylglycerols can act as inhibitors of PKC activation. mdpi.comnih.govnih.gov This interaction is considered a form of allosteric modulation, as the binding event at the regulatory C1 domain influences the catalytic activity of the kinase domain. The ether bond at the sn-1 position is thought to be crucial for this inhibitory effect. nih.gov

Furthermore, due to its structural similarity to glycerol, 3-(hexyloxy)propane-1,2-diol can potentially act as a competitive inhibitor by binding to the active sites of enzymes that process glycerol or glycerol-based substrates. researchgate.net Its hexyl chain can provide additional hydrophobic interactions within the active site, potentially leading to stronger binding than glycerol itself.

Influence on Enzyme Catalytic Activity and Structural Stability

The interaction of 3-(hexyloxy)propane-1,2-diol with enzymes can either inhibit or, in some cases, facilitate their catalytic activity. For instance, while it inhibits PKC, it can act as a substrate for other enzymes like alkylglycerol monooxygenase (glyceryl-ether monooxygenase), which specifically cleaves the ether bond. csic.esnih.gov The activity of this enzyme is crucial for regulating the levels of ether lipids in cells. csic.es

The glycerol backbone of the molecule can also contribute to the stabilization of protein structures. Glycerol is a well-known protein stabilizer that is thought to work by being preferentially excluded from the protein surface, which favors more compact protein conformations. nih.govresearchgate.netacs.org It can also interact favorably with hydrophobic patches on protein surfaces, acting as an amphiphilic interface that can prevent aggregation. nih.govacs.org The presence of the hexyl group in 3-(hexyloxy)propane-1,2-diol enhances this amphiphilicity, potentially stabilizing aggregation-prone intermediates during protein folding. researchgate.net However, high concentrations of glycerol-like molecules can also lead to competitive inhibition in the substrate-binding site, which may reduce an enzyme's specific activity. researchgate.net

Table 2: Research Findings on Alkylglycerol-Enzyme Interactions

| Enzyme/Protein | Type of Interaction | Effect on Activity/Structure | Reference |

|---|---|---|---|

| Protein Kinase C (PKC) | Allosteric Binding (C1 Domain) | Inhibition of activation by competing with Diacylglycerol (DAG). | mdpi.comnih.govnih.gov |

| Alkylglycerol Monooxygenase | Substrate Binding (Active Site) | Acts as a substrate, leading to cleavage of the ether bond. | csic.esnih.gov |

| General Proteins | Preferential Interaction | Can stabilize protein structure and prevent aggregation. | nih.govresearchgate.netacs.org |

| Various Enzymes | Competitive Inhibition | Potential to bind to active sites for glycerol-based substrates, reducing activity. | researchgate.net |

Hydrogen Bonding Networks with Amino Acid Residues

The two hydroxyl groups on the glycerol backbone of 3-(hexyloxy)propane-1,2-diol are capable of forming hydrogen bonds with amino acid residues in proteins. kobe-u.ac.jp These hydrogen bonds are critical for the specific recognition and binding of the molecule to protein surfaces and active sites. The hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing for versatile interactions with polar amino acid side chains (e.g., Serine, Threonine, Aspartate, Glutamate) and the peptide backbone. nih.gov

Modulation of Intracellular and Extracellular Signaling Pathways

The integration of 3-(hexyloxy)propane-1,2-diol into cellular membranes is a critical first step that initiates a cascade of downstream effects on signaling pathways. As a member of the alkylglycerol family, it is anticipated to influence cellular communication and metabolic processes through interactions with membrane receptors, modulation of intracellular signaling molecules, and regulation of gene expression.

While direct binding studies of 3-(hexyloxy)propane-1,2-diol to specific membrane receptors are not extensively documented, research on related alkylglycerols suggests plausible mechanisms of interaction. One of the key signaling molecules influenced by alkylglycerols is the Platelet-Activating Factor (PAF), a potent phospholipid mediator. Studies have shown that natural 1-O-alkylglycerols can partially and specifically inhibit PAF-induced platelet stimulation, which suggests a potential interference with PAF receptors. nih.govxn--d1ahakv.xn--p1ai This antagonistic effect on the PAF receptor could be a significant mechanism by which 3-(hexyloxy)propane-1,2-diol modulates cellular responses in tissues where PAF signaling is prominent.

Furthermore, the structural characteristics of alkylglycerols as lipid carriers hint at other potential receptor interactions. For instance, structurally related lipid-based molecules, such as hyaluronic acid-butyric ester derivatives, have been shown to bind to the CD44 receptor, a cell-surface glycoprotein (B1211001) involved in cell-cell interactions, cell adhesion, and migration. researchgate.net This raises the possibility that 3-(hexyloxy)propane-1,2-diol, by acting as a lipid-based signaling molecule, could interact with similar types of membrane receptors that recognize lipid moieties, thereby influencing cellular behavior.

Once incorporated into the cell, 3-(hexyloxy)propane-1,2-diol is likely to exert significant effects on intracellular signaling networks. The most well-documented of these is the modulation of the Protein Kinase C (PKC) and Platelet-Activating Factor (PAF) signaling pathways.

Protein Kinase C (PKC) Inhibition: A crucial aspect of alkylglycerol bioactivity is the inhibition of PKC, a family of protein kinase enzymes that are pivotal in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. In endothelial cells, incorporated 1-O-alkylglycerols participate in the production of 1-O-alkyl-2-acylglycerol, which is an analogue of diacylglycerol (DAG). mdpi.com This ether analogue of DAG has been shown to be an inhibitor of DAG-induced PKC activation. biorxiv.org By attenuating PKC activity, 3-(hexyloxy)propane-1,2-diol could influence a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.

Platelet-Activating Factor (PAF) Metabolism: Alkylglycerols are metabolic precursors to PAF. researchgate.net In transformed human monocyte THP-1 cells, alkylglycerols are incorporated into 1-O-alkylglycerophosphatidylcholine, the direct precursor of PAF. mdpi.com This can lead to an amplification of PAF production, which in turn can stimulate various cellular responses, particularly in the context of inflammation and immunity. PAF is a potent mediator that acts through its own G-protein coupled receptor, leading to the activation of phospholipase C and subsequent downstream signaling cascades. physiology.org Therefore, by serving as a substrate for PAF synthesis, 3-(hexyloxy)propane-1,2-diol can indirectly modulate these signaling events.

The following table summarizes the key intracellular signaling effects of alkylglycerols:

| Signaling Molecule/Pathway | Effect of Alkylglycerols | Potential Mechanism |

| Protein Kinase C (PKC) | Inhibition of activation | Formation of 1-O-alkyl-2-acylglycerol, an analogue of the PKC activator diacylglycerol (DAG), which acts as a competitive inhibitor. |

| Platelet-Activating Factor (PAF) | Precursor for synthesis | Incorporation into 1-O-alkylglycerophosphatidylcholine, the direct precursor for PAF biosynthesis. |

The influence of 3-(hexyloxy)propane-1,2-diol extends to the regulation of gene expression, particularly those genes involved in cellular metabolism and immune function. Research on alkylglycerols and related ether lipids has begun to elucidate these regulatory networks.

A study on breast milk alkylglycerols revealed their capacity to sustain beige adipocytes (BeAT) by triggering the transcription of BeAT-related genes in adipocytes. This effect is mediated by adipose tissue macrophages (ATMs), which release PAF upon stimulation with alkylglycerols. nih.gov The same study noted that alkylglycerol treatment suppressed the transcription of interferon-inducible genes in ATMs. nih.gov

In the context of liver metabolism, ether phospholipids, which are synthesized from alkylglycerols, have been shown to ameliorate alcoholic liver steatosis by down-regulating the expression of genes involved in fatty acid uptake and triglyceride synthesis. researchgate.net Specifically, the expression of CD36, FATP1, LPL, and Dgat1 was markedly decreased in the presence of ether phospholipids. researchgate.net

Furthermore, studies in the nematode C. elegans have highlighted the critical role of ether lipid biosynthesis in mediating the lifespan-extending effects of the metabolic drug metformin. This suggests a deep-seated connection between ether lipid metabolism and the genetic regulation of longevity and stress response pathways. biorxiv.orgelifesciences.org

In the realm of immunology, alkylglycerols have been shown to modulate the differentiation of T-lymphocytes by altering the expression of key transcription factors. In murine splenic lymphocytes, alkylglycerols increased the expression of the Th1 transcription factor T-BET while decreasing the expression of the Th2 transcription factor GATA-3. plos.org This shift in transcription factor expression promotes a Th1-polarized immune response.

The table below details some of the known gene regulatory effects of alkylglycerols:

| Gene/Gene Set | Cell/Organism Type | Effect of Alkylglycerols | Associated Metabolic/Cellular Process |

| Beige Adipocyte (BeAT) Genes (e.g., Ucp1, Ppargc1a) | Adipocytes | Increased transcription | Adipocyte browning, thermogenesis |

| Interferon-inducible Genes | Adipose Tissue Macrophages (ATMs) | Suppressed transcription | Inflammatory response |

| CD36, FATP1, LPL | Liver (in response to alcohol) | Down-regulated expression | Fatty acid uptake |

| Dgat1 | Liver (in response to alcohol) | Down-regulated expression | Triglyceride synthesis |

| P53, BcL-2 | Melanoma cells | Decreased expression | Apoptosis, cell cycle regulation |

| T-BET | T-lymphocytes | Increased expression | Th1 cell differentiation |

| GATA-3 | T-lymphocytes | Decreased expression | Th2 cell differentiation |

Metabolic Pathways and Biotransformation Studies of 3 Hexyloxy Propane 1,2 Diol

Involvement in Glycerol (B35011) and Lipid Metabolic Pathways

As a glycerol monoalkyl ether, 3-(Hexyloxy)propane-1,2-diol is processed through pathways central to lipid and carbohydrate metabolism. The initial and critical step in its breakdown is the cleavage of the ether bond, a reaction catalyzed by a specific enzyme system. Alkylglycerol monooxygenase is the enzyme responsible for hydroxylating the ether-bound fatty alcohol side chain, leading to an unstable hemiacetal that breaks down to yield a fatty aldehyde and glycerol. nih.gov This process effectively releases the glycerol backbone, allowing it to enter central metabolic pathways.

Role of Glycerol Kinase and Glycerol-3-phosphate Dehydrogenase

Once glycerol is released from 3-(Hexyloxy)propane-1,2-diol, it is readily phosphorylated by glycerol kinase to form sn-glycerol 3-phosphate. medchemexpress.commdpi.com This reaction is a key entry point into glycerolipid biosynthesis and glycolysis.

The resulting sn-glycerol 3-phosphate is then oxidized by glycerol-3-phosphate dehydrogenase (GPDH) . wikipedia.org There are two main forms of this enzyme: a cytosolic, NAD+-dependent version (GPD1) and a mitochondrial, FAD-dependent version (GPD2). nih.gov Both catalyze the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate (B84403) (DHAP). medchemexpress.comwikipedia.orgnih.gov This reaction is a crucial link between lipid and carbohydrate metabolism. wikipedia.orgnih.gov

| Enzyme | Substrate | Product | Cellular Location | Cofactor | Metabolic Role |

| Glycerol Kinase | Glycerol | sn-Glycerol 3-phosphate | Cytosol | ATP | Traps glycerol within the cell for further metabolism. |

| GPDH (Cytosolic, GPD1) | sn-Glycerol 3-phosphate | Dihydroxyacetone phosphate | Cytosol | NAD+ | Links lipid and carbohydrate metabolism; part of the glycerol-3-phosphate shuttle. nih.gov |

| GPDH (Mitochondrial, GPD2) | sn-Glycerol 3-phosphate | Dihydroxyacetone phosphate | Inner Mitochondrial Membrane | FAD | Irreversibly oxidizes glycerol-3-phosphate and transfers electrons to the electron transport chain. wikipedia.orgnih.gov |

Integration of Metabolites into Glycolysis and Gluconeogenesis

The dihydroxyacetone phosphate (DHAP) produced by glycerol-3-phosphate dehydrogenase is a central intermediate in glycolysis. medchemexpress.com The enzyme triosephosphate isomerase can then convert DHAP to glyceraldehyde-3-phosphate. These two triose phosphates can proceed through the remaining steps of glycolysis to generate pyruvate, which can be further oxidized to produce ATP.

Alternatively, DHAP can be utilized in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. In tissues like the liver, DHAP can be converted back to glucose-6-phosphate and then to glucose, which can be released into the bloodstream to maintain blood glucose levels.

Impact on Cellular Metabolic Flux and Energy Homeostasis

The metabolism of 3-(Hexyloxy)propane-1,2-diol can significantly influence cellular metabolic flux and energy balance. nih.gov By feeding into the glycerol-3-phosphate pool, it contributes to both catabolic and anabolic pathways. The oxidation of the hexyl side chain (released as hexanal) via beta-oxidation generates acetyl-CoA, which enters the citric acid cycle to produce ATP and reducing equivalents (NADH and FADH2).

Microbial Metabolism and Environmental Biodegradation Pathways

Microorganisms possess diverse enzymatic machinery capable of degrading ether compounds like 3-(Hexyloxy)propane-1,2-diol. Its biodegradation is crucial for its removal from the environment. The metabolic pathways can differ depending on the microbial species and the presence or absence of oxygen.

Enzymatic Biotransformation Mechanisms (e.g., Diol Oxidase, Diol Dehydrase)

The microbial breakdown of the propane-1,2-diol moiety of the molecule involves specific enzymes. In aerobic conditions, a diol oxidase can catalyze the oxidation of the diol to an aldehyde. For instance, in Flavobacterium, propane-1,2-diol is catabolized to lactaldehyde by a diol oxidase. nih.gov

Under anaerobic or microaerophilic conditions, a different enzyme, diol dehydrase (or propanediol dehydratase), is often employed. nih.govwikipedia.org This coenzyme B12-dependent enzyme catalyzes the dehydration of propane-1,2-diol to propionaldehyde. nih.govwikipedia.org

| Enzyme | Reaction Type | Substrate | Product | Oxygen Requirement |

| Diol Oxidase | Oxidation | Propane-1,2-diol | Lactaldehyde | Aerobic nih.gov |

| Diol Dehydrase | Dehydration | Propane-1,2-diol | Propionaldehyde | Anaerobic nih.govwikipedia.org |

Anaerobic and Aerobic Degradation Kinetics and Intermediates

The kinetics and intermediate products of 3-(Hexyloxy)propane-1,2-diol degradation are dependent on the environmental conditions.

Aerobic Degradation: Under aerobic conditions, bacteria like Flavobacterium can completely metabolize the propane-1,2-diol portion. nih.gov The initial oxidation to lactaldehyde is followed by further metabolism to pyruvate, which then enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO2. nih.gov The hexoxy side chain would likely be cleaved and degraded via beta-oxidation. Complete mineralization under aerobic conditions is generally faster than anaerobic degradation. researchgate.net

Anaerobic Degradation: In the absence of oxygen, the degradation pathway is different. Following the conversion of the diol to propionaldehyde by diol dehydrase, the aldehyde can be further reduced to n-propanol, which may accumulate as an end product under certain conditions. nih.gov The complete anaerobic degradation of the entire molecule would require a consortium of microorganisms. For example, sulfate-reducing bacteria are known to anaerobically degrade short-chain alkanes like propane and butane by adding them to fumarate. nih.gov A similar mechanism could potentially be involved in the degradation of the hexyl chain of 3-(Hexyloxy)propane-1,2-diol. Anaerobic degradation pathways are often subject to catabolite repression by more easily degradable substrates. d-nb.info

Identification and Characterization of Microbial Strains Involved in Biotransformation

Specific microbial strains capable of the complete biotransformation of 3-(hexyloxy)propane-1,2-diol have not been definitively identified in the scientific literature. However, the degradation of both alkyl glycerol ethers and the propane-1,2-diol backbone has been documented in various microorganisms.

Research into the bacterial degradation of glycol ethers has identified strains such as Pseudomonas sp. and Xanthobacter autotrophicus that can assimilate and metabolize related compounds. For instance, Pseudomonas sp. has been shown to degrade various monoalkyl ethers, converting them into their corresponding alkoxyacetic acids nih.gov. The initial step in the microbial degradation of 3-(hexyloxy)propane-1,2-diol would likely involve either the cleavage of the ether bond or oxidation of the diol moiety plymouth.ac.ukresearchgate.net.

Furthermore, the propane-1,2-diol component is a known metabolite for several bacterial species.

Flavobacterium sp. can catabolize propane-1,2-diol to lactaldehyde under aerobic conditions, which is then metabolized to pyruvate nih.gov.

Propionibacterium freudenreichii is capable of metabolizing 1,2-propanediol into propionate and 1-propanol under anaerobic conditions wur.nl.

Various strains of Clostridium and Escherichia coli are also known to metabolize 1,2-propanediol through different metabolic routes, including the deoxyhexose and methylglyoxal pathways nih.gov.

These findings suggest that a consortium of bacteria, or a single species with diverse enzymatic capabilities, could potentially metabolize 3-(hexyloxy)propane-1,2-diol by first cleaving the ether linkage and subsequently degrading the resulting hexanol and propane-1,2-diol.

Pharmacokinetic Profiling and Biological Fate Research (Non-Clinical)

Non-clinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. In the absence of direct experimental data for 3-(hexyloxy)propane-1,2-diol, its pharmacokinetic profile is predicted using computational models and by drawing comparisons with structurally similar compounds.

Computational Prediction of Absorption and Distribution Dynamics

In silico ADME prediction tools are widely used in the early stages of drug discovery to estimate the pharmacokinetic properties of molecules nih.govekb.eg. The predicted physicochemical properties of 3-(hexyloxy)propane-1,2-diol suggest a favorable profile for oral absorption.

Table 1: Predicted Physicochemical Properties of 3-(Hexyloxy)propane-1,2-diol

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₂₀O₃ | nih.gov |

| Molecular Weight | 176.25 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 1.1 | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

| Hydrogen Bond Acceptors | 3 | nih.gov |

| Topological Polar Surface Area (TPSA) | 49.7 Ų | nih.gov |

The properties listed above adhere to Lipinski's Rule of Five, which indicates that the compound is likely to be orally bioavailable. The Topological Polar Surface Area (TPSA) is a key descriptor for predicting drug transport features eijppr.com. Using an established formula (% Absorption = 109 - (0.345 x TPSA)), the oral absorption for 3-(hexyloxy)propane-1,2-diol is predicted to be high eijppr.comnih.gov.

Predicted % Absorption = 109 - (0.345 * 49.7) ≈ 91.85%

This high predicted absorption suggests that the compound can readily cross the gut barrier. The distribution of the compound throughout the body would be influenced by its moderate lipophilicity (XLogP3-AA of 1.1) nih.gov. This suggests it could distribute into tissues, though specific distribution volumes and the extent of plasma protein binding remain to be determined experimentally.

Mechanisms of Biotransformation and Metabolite Formation

3-(Hexyloxy)propane-1,2-diol is expected to undergo extensive metabolism, primarily in the liver, through Phase I and Phase II biotransformation reactions. This prediction is based on the metabolism of other glycol ethers and related structures nih.govecetoc.org.

Phase I Metabolism: Phase I reactions introduce or expose functional groups. For 3-(hexyloxy)propane-1,2-diol, likely pathways include:

O-dealkylation: Cleavage of the ether bond is a common metabolic pathway for glycol ethers ecetoc.org. This would yield propane-1,2-diol and hexanol. The hexanol would then likely be oxidized to hexanoic acid.

Oxidation: The primary and secondary alcohol groups of the propane-1,2-diol moiety can be oxidized by alcohol and aldehyde dehydrogenases. This could lead to the formation of the corresponding carboxylic acid, 3-(hexyloxy)-2-hydroxypropanoic acid. This is supported by studies on the analog 3-(phenylamino)propane-1,2-diol, where oxidation of the diol to a propanoic acid derivative was a major metabolic route nih.gov.

Hydroxylation: The hexyl chain could undergo hydroxylation at various positions, mediated by cytochrome P450 enzymes.

Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation: The hydroxyl groups of 3-(hexyloxy)propane-1,2-diol or its hydroxylated metabolites can be conjugated with glucuronic acid. Studies on propane-1,2-diol have indicated that it is conjugated to glucuronic acid and excreted in the urine researchgate.net.

Sulfation: Conjugation with sulfate (B86663) is another possible pathway for the hydroxyl groups.

Table 2: Potential Metabolites of 3-(Hexyloxy)propane-1,2-diol

| Metabolic Pathway | Potential Metabolite |

|---|---|

| O-Dealkylation | Propane-1,2-diol |

| O-Dealkylation & Oxidation | Hexanoic acid |

| Oxidation | 3-(Hexyloxy)-2-hydroxypropanoic acid |

| Phase II Conjugation | 3-(Hexyloxy)propane-1,2-diol glucuronide |

Elucidation of Excretion Pathways

The excretion of 3-(hexyloxy)propane-1,2-diol and its metabolites is predicted to occur primarily through the kidneys into the urine. This is based on the expectation that metabolic processes will convert the relatively lipophilic parent compound into more polar, water-soluble metabolites.

Studies on the structurally related compound 3-(phenylamino)propane-1,2-diol showed that it was extensively metabolized, with less than 1% of the parent compound excreted unchanged in the urine nih.gov. The majority of the administered dose was eliminated in the urine as various metabolites nih.gov. Fecal excretion was a minor pathway nih.gov.

Similarly, the predicted metabolites of 3-(hexyloxy)propane-1,2-diol, such as propane-1,2-diol, oxidized acid derivatives, and glucuronide/sulfate conjugates, are polar molecules that would be readily filtered by the kidneys for urinary excretion. A smaller fraction, particularly larger conjugates or less polar metabolites, might be eliminated via the biliary route into the feces frontiersin.org.

Computational Chemistry and Theoretical Modeling of 3 Hexyloxy Propane 1,2 Diol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a foundational understanding of the electronic characteristics of 3-(Hexyloxy)propane-1,2-diol. These calculations are crucial for elucidating the molecule's reactivity, stability, and intermolecular interaction capabilities.

Molecular Electrostatic Potential Surfaces and Active Sites

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. For 3-(Hexyloxy)propane-1,2-diol, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and ether functionalities, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Conversely, positive potential (blue regions) would be concentrated around the hydrogen atoms of the hydroxyl groups, highlighting their role as hydrogen bond donors and sites for nucleophilic interaction. These regions of distinct electrostatic potential are the primary active sites governing the molecule's interactions.

Frontier Molecular Orbital Energies and Energy Band Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the energy band gap, is a critical parameter that indicates the molecule's kinetic stability. A larger energy gap suggests higher stability and lower reactivity. For 3-(Hexyloxy)propane-1,2-diol, the HOMO is expected to be localized primarily on the oxygen atoms due to their lone pairs, while the LUMO would likely be distributed over the C-O and C-C antibonding orbitals.

| Computational Parameter | Predicted Characteristic for 3-(Hexyloxy)propane-1,2-diol | Significance |

| Partial Charge on Oxygen Atoms | Negative | High electronegativity, sites for electrophilic attack and hydrogen bond acceptance. |

| Partial Charge on Hydroxyl Hydrogens | Positive | Sites for nucleophilic attack and hydrogen bond donation. |

| Molecular Electrostatic Potential (MEP) | Negative potential near oxygen atoms, positive potential near hydroxyl hydrogens. | Visualizes reactive sites and potential for intermolecular interactions. |

| HOMO-LUMO Energy Gap | A specific energy value would be determined by quantum chemical calculations. | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of 3-(Hexyloxy)propane-1,2-diol, capturing its conformational changes and interactions with its surroundings over time.

Structural Stability and Preferred Conformations in Different Environments

The flexibility of the hexyloxy chain and the rotational freedom around the C-C and C-O bonds allow 3-(Hexyloxy)propane-1,2-diol to adopt various conformations. MD simulations can be employed to explore the conformational landscape of the molecule in different environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent. In an aqueous environment, the molecule is expected to adopt conformations where the hydrophilic diol head group is exposed to water, while the hydrophobic hexyl tail may fold to minimize its contact with the polar solvent. In a nonpolar environment, the opposite would be true, with the hexyl chain extending into the solvent. The stability of these conformations is governed by a delicate balance of intramolecular hydrogen bonds and intermolecular interactions with the surrounding medium.

Simulation of Interfacial Interactions with Biological and Material Surfaces

The amphiphilic nature of 3-(Hexyloxy)propane-1,2-diol, possessing both a hydrophilic diol head and a hydrophobic hexyl tail, makes its interaction with surfaces particularly interesting. MD simulations can model the behavior of this molecule at interfaces, such as a lipid bilayer (a model for a biological membrane) or a solid material surface. At a lipid bilayer interface, the hydrophobic tail would likely insert into the nonpolar core of the membrane, while the hydrophilic head group would remain in the aqueous phase, interacting with the polar head groups of the lipids. When interacting with a material surface, the nature of the interaction would depend on the surface's polarity. On a hydrophilic surface, the diol group would be the primary point of contact, whereas on a hydrophobic surface, the hexyl chain would preferentially adsorb. These simulations are crucial for understanding its role as a surfactant, emulsifier, or surface-modifying agent.

| Simulation Aspect | Predicted Behavior of 3-(Hexyloxy)propane-1,2-diol | Implication |

| Conformation in Aqueous Solution | Hydrophilic head oriented towards water, hydrophobic tail may fold. | Influences solubility and self-assembly behavior. |

| Conformation in Nonpolar Solvent | Hydrophobic tail extended into the solvent. | Governs its properties as a solvent or additive in nonpolar formulations. |

| Interaction with Lipid Bilayer | Hydrophobic tail insertion into the membrane core, hydrophilic head at the interface. | Provides insight into its potential interactions with biological membranes. |

| Interaction with Hydrophilic Surface | Adsorption via the hydrophilic diol head group. | Determines its effectiveness as a wetting agent or dispersant on polar materials. |

| Interaction with Hydrophobic Surface | Adsorption via the hydrophobic hexyl tail. | Explains its function as a lubricant or coating on nonpolar materials. |

Advanced Ligand-Receptor Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Hexyloxy)propane-1,2-diol, advanced ligand-receptor docking studies would be instrumental in elucidating its potential interactions with biological targets. Although specific docking studies for 3-(Hexyloxy)propane-1,2-diol are not extensively documented in publicly available literature, the methodology provides a powerful framework for investigation.

Such studies involve the use of specialized software, such as GLIDE or GOLD, to simulate the binding of the ligand, 3-(Hexyloxy)propane-1,2-diol, into the active site of a target receptor protein. researchgate.net The process allows for full conformational flexibility of the ligand, while the receptor protein is typically held rigid. researchgate.net The goal is to identify the most stable binding mode, which is quantified by a scoring function that estimates the binding affinity, often expressed in kcal/mol. preprints.orgnih.gov

For a molecule like 3-(Hexyloxy)propane-1,2-diol, potential protein targets could be enzymes or receptors where its amphiphilic nature—possessing both a hydrophilic diol head and a hydrophobic hexyl tail—could play a role in binding. smolecule.com The docking analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor's binding pocket. These computational simulations are foundational in drug discovery and toxicology for screening large collections of chemicals for potential biological activity. researchgate.net

In Silico Prediction of Biological and Physiochemical Parameters

In silico methods are critical for the early assessment of a chemical's pharmacokinetic profile. These computational models predict how a compound will behave in a biological system, thereby guiding further research and development.

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Computational ADME profiling predicts the absorption, distribution, metabolism, and excretion properties of a molecule. researchgate.net For 3-(Hexyloxy)propane-1,2-diol, these predictions are based on its fundamental physicochemical descriptors, such as molecular weight, lipophilicity (ClogP), polar surface area (PSA), and counts of hydrogen bond donors and acceptors. researchgate.net These descriptors are calculated from the molecule's two-dimensional structure and are used in various models to estimate its ADME properties.

The amphiphilic character of 3-(Hexyloxy)propane-1,2-diol, with a hydrophilic propane-1,2-diol head and a hydrophobic hexyl tail, is a key determinant of its ADME profile. smolecule.com Its moderate calculated logarithmic partition coefficient (LogP) of 1.81 suggests a balance between water and lipid solubility, which influences its absorption and distribution. smolecule.com

Table 1: Predicted Physicochemical Properties of 3-(Hexyloxy)propane-1,2-diol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₀O₃ | smolecule.comuni.lu |

| Molecular Weight | 176.25 g/mol | smolecule.com |

| XlogP | 1.1 | uni.lu |

| Hydrogen Bond Donors | 2 | researchgate.net (Calculated) |

| Hydrogen Bond Acceptors | 3 | researchgate.net (Calculated) |

| Rotatable Bonds | 8 | researchgate.net (Calculated) |

These parameters are essential inputs for models that predict factors like gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes such as the cytochrome P450 family. researchgate.net

Predictive Modeling of Bioavailability and Permeability across Biological Barriers

Predictive models are crucial for estimating a compound's ability to cross biological barriers, a key factor in its oral bioavailability. altex.org For 3-(Hexyloxy)propane-1,2-diol, its permeability can be predicted using Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models correlate a molecule's structural features with its permeability.

Most drugs are absorbed through the intestinal epithelium primarily by passive diffusion, which is influenced by lipophilicity and molecular size. researchgate.net In silico tools can model this process. For instance, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method that can be simulated computationally to predict passive diffusion. researchgate.net

The bioavailability of a chemical is a critical metric, and various regression models can be employed to predict it based on molecular descriptors. nih.gov Artificial intelligence and machine learning algorithms have shown increasing effectiveness in developing robust models to predict permeability coefficients (Kp) based on physicochemical properties. nih.govplos.org These models can help screen compounds and prioritize those with favorable permeability characteristics for successful delivery through routes like transdermal absorption. nih.gov Given its balanced amphiphilic nature, 3-(Hexyloxy)propane-1,2-diol would be expected to have moderate passive permeability across cellular membranes. smolecule.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Research Applications in Advanced Materials Science and Formulation Development

Role in Advanced Drug Delivery Systems

Alkyl glyceryl ethers, the class of molecules to which 3-(Hexyloxy)propane-1,2-diol belongs, are recognized for their potential in sophisticated drug delivery systems. Their biocompatibility and surfactant-like properties enable them to act as functional excipients that can modify the release and physiological uptake of therapeutic agents. mdpi.com

A significant challenge in pharmaceutical formulation is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. Glycerol-derived ethers have demonstrated considerable efficacy as hydrotropes, which are compounds that enhance the solubility of hydrophobic substances in water. researchgate.netacs.org The mechanism involves the glycerol (B35011) ether molecules orienting themselves around the poorly soluble drug molecules, presenting their hydrophilic diol moieties to the aqueous phase while the hydrophobic alkyl chains interact with the drug, thereby increasing its apparent solubility.

Studies on various glycerol ethers have shown that this solubilization capacity is influenced by the length of the alkyl chain. researchgate.netnih.gov For instance, research on the solubilization of poorly soluble phenolic acids, such as syringic and gallic acids, revealed that glycerol monoalkyl ethers with intermediate chain lengths can significantly increase their concentration in aqueous solutions. researchgate.netacs.org This hydrotropic effect suggests that 3-(Hexyloxy)propane-1,2-diol, with its six-carbon chain, could serve as an effective solubilizer for a range of hydrophobic APIs, thereby improving their potential for absorption and bioavailability. nih.gov

Table 1: Enhanced Solubility of Caffeic Acid with Glycerol-Derived Ethers This table presents experimental data on how different glycerol-derived solvents enhance the solubility of caffeic acid, demonstrating the hydrotropic effect.

| Solvent System (Molar Fraction in Water) | Caffeic Acid Solubility (g/L) | Solubility Enhancement Factor (vs. Water) |

| Pure Water | 1.4 | 1.0 |

| Glycerol Methyl Ether (X = 0.1) | ~3.0 | ~2.1 |

| Glycerol Dimethyl Ether (X = 0.1) | ~4.5 | ~3.2 |

| Glycerol Ethyl Ether (X = 0.1) | ~2.5 | ~1.8 |

Data adapted from studies on glycerol-derived ethers as solvents for bioactive compounds. nih.gov

The ability of a drug to be absorbed depends on its capacity to cross biological membranes, which are primarily composed of lipid bilayers. The amphiphilic character of 3-(Hexyloxy)propane-1,2-diol allows it to interact with and be incorporated into these membranes. This incorporation can alter the physical properties of the membrane, such as its fluidity and permeability. mdpi.comaboutscience.eu

Research has demonstrated that natural 1-O-alkylglycerols can be integrated into the phospholipids (B1166683) of cell membranes, which in turn can modify cell signaling pathways and the regulation of endothelial permeability. mdpi.comnih.gov Specifically, studies on cultured endothelial cells have shown that pretreatment with alkylglycerols can inhibit induced increases in endothelial permeability to albumin. nih.govnih.gov This modulation of membrane properties suggests that 3-(Hexyloxy)propane-1,2-diol could be used in formulations to facilitate the transport of drug molecules across absorptive tissues like the intestinal epithelium by transiently and locally altering membrane dynamics. aboutscience.eunih.gov

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) but also poses a major obstacle to the delivery of therapeutic agents to the brain. mdpi.com A significant area of research has focused on methods to transiently increase the permeability of the BBB to allow drug entry. Short-chain alkylglycerols have been identified as potent agents for reversibly opening the BBB. nih.govjchr.org

Intra-arterial administration of compounds like 1-O-pentylglycerol has been shown to dramatically increase the transfer of both small-molecule chemotherapeutics and large molecules like albumin into the brain parenchyma. nih.gov The proposed mechanism involves an increase in the paracellular transfer across the tight junctions of the brain's endothelial cells. nih.govjchr.org This effect is rapid and reversible, making it a promising strategy for targeted drug delivery to the CNS. nih.gov Given its structural similarity, 3-(Hexyloxy)propane-1,2-diol is a candidate for investigation in similar applications, potentially enabling or enhancing the delivery of neurotherapeutics for treating brain tumors and other CNS disorders. mdpi.comnih.gov

Table 2: Effect of Alkylglycerols on Blood-Brain Barrier Permeability This table summarizes key findings from studies on the use of alkylglycerols to increase the permeability of the blood-brain barrier (BBB).

| Alkylglycerol | Model System | Marker Molecule(s) | Key Finding |

| 1-O-Pentylglycerol | Rat model | Fluorescein, Albumin | Marked extravasation of markers in the ipsilateral brain, indicating BBB opening. nih.gov |

| 1-O-Pentylglycerol | Nude mice | Methotrexate (MTX) | Significant increase in MTX concentration in the ipsilateral brain compared to controls. nih.gov |

| 1-O-Pentylglycerol, 2-O-Hexyldiglycerol | Isolated rat brain capillaries | FITC-Dextran | Time- and concentration-dependent accumulation, suggesting enhanced paracellular transfer. nih.gov |

Fundamental Studies on Surfactant and Emulsifier Behavior

The dual hydrophilic-hydrophobic character of 3-(Hexyloxy)propane-1,2-diol defines it as a nonionic surfactant. Such molecules are fundamental to formulation science, where they are used to stabilize mixtures of immiscible liquids (emulsions), reduce surface tension, and form structured phases in solution.

In aqueous solutions, surfactant molecules like 3-(Hexyloxy)propane-1,2-diol can self-assemble into organized aggregates known as micelles. This process, known as micellization, occurs above a specific concentration called the critical micelle concentration (CMC). sigmaaldrich.com Below the CMC, the molecules exist predominantly as monomers. Above the CMC, they spontaneously form spherical or cylindrical structures where the hydrophobic hexyl tails are sequestered in the core, away from the water, while the hydrophilic propane-1,2-diol heads form a shell at the micelle-water interface. creative-biolabs.com

Beyond the formation of simple micelles, amphiphilic molecules can organize into more complex, ordered structures known as lyotropic liquid crystalline phases when mixed with a solvent like water. wikipedia.org The specific phase formed depends on factors such as concentration, temperature, and the molecular geometry of the amphiphile. researchgate.netnih.gov

Studies on structurally similar lipids, such as glycerol monooleate (GMO) and its ether analogue glyceryl monooleyl ether (GME), provide insight into the potential behavior of 3-(Hexyloxy)propane-1,2-diol. These compounds are known to form a rich variety of self-assembled structures, including:

Lamellar phases (Lα): Bilayer sheets of lipid molecules separated by layers of water. researchgate.netresearchgate.net

Reversed hexagonal phases (HII): Cylindrical water channels arranged in a hexagonal lattice, enclosed by the lipid molecules. researchgate.netresearchgate.net

Bicontinuous cubic phases (QII): Complex, three-dimensional structures forming a continuous lipid bilayer that divides space into two intertwined, continuous aqueous networks. researchgate.net

The increasing proportion of an ether analogue like GME in mixtures with GMO has been shown to favor the formation of reversed phases (like hexagonal and micellar), highlighting the influence of the ether linkage on packing parameters and phase behavior. researchgate.net These ordered, self-assembled systems are of great interest for creating nanostructured materials for controlled drug release, as they can host hydrophilic, hydrophobic, and amphiphilic molecules within their distinct domains. researchgate.net

Interfacial Tension Reduction Mechanisms in Multiphase Systems

The efficacy of 3-(Hexyloxy)propane-1,2-diol in multiphase systems stems from its molecular architecture, which features both a hydrophilic (water-loving) and a hydrophobic (water-repelling) region. smolecule.com The hydrophilic portion is the propane-1,2-diol head, containing two hydroxyl (-OH) groups, while the hydrophobic part is the six-carbon hexyl chain, connected via an ether linkage. smolecule.com This dual character, known as amphiphilicity, drives the molecule to accumulate at the interface between two immiscible phases, such as oil and water, thereby reducing the interfacial tension.

The primary mechanisms by which 3-(Hexyloxy)propane-1,2-diol achieves this reduction are:

Molecular Orientation at Interfaces: When introduced into a multiphase system, the molecules of 3-(Hexyloxy)propane-1,2-diol spontaneously orient themselves at the phase boundary. The hydrophilic diol head groups face the polar phase (e.g., water), forming hydrogen bonds, while the hydrophobic hexyl tails extend into the nonpolar phase (e.g., oil). smolecule.com This orientation disrupts the cohesive forces between the molecules of each phase at the interface, leading to a decrease in interfacial free energy and, consequently, a reduction in interfacial tension.

Disruption of Intermolecular Forces: The presence of 3-(Hexyloxy)propane-1,2-diol at the interface interferes with the strong attractive forces between the molecules of the bulk phases. For instance, it disrupts the extensive hydrogen-bonding network of water at the surface. This reduction in cohesive energy at the interface is a key factor in lowering the interfacial tension. One study noted that this compound can reduce the surface tension of pure water from 72 millinewtons per meter (mN/m) to 56.2 mN/m, demonstrating significant surface activity.

| Compound | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |

|---|---|---|---|

| Hexyl Glycerol Ether (3-(Hexyloxy)propane-1,2-diol) | C6 | 15 | 26 |

Applications in Chemical Biology and Biotechnology as a Molecular Building Block

In the fields of chemical biology and biotechnology, 3-(Hexyloxy)propane-1,2-diol and related alkyl glycerol ethers (AGEs) serve as versatile molecular building blocks. Their structure, consisting of a glycerol backbone with a stable ether-linked alkyl chain, makes them ideal precursors for the synthesis of more complex, biologically relevant molecules. nih.gov The ether linkage is notably more resistant to chemical and enzymatic cleavage than the ester bonds found in many common lipids, providing enhanced stability to the resulting synthetic molecules.

Synthesis of Complex Glycolipids and Bioactive Conjugates

The structure of 3-(Hexyloxy)propane-1,2-diol is foundational for the synthesis of various ether lipids. These compounds are precursors to significant biologically active molecules, including plasmalogens and the platelet-activating factor (PAF). nih.gov The diol functionality of 3-(Hexyloxy)propane-1,2-diol allows for further chemical modifications, such as the attachment of carbohydrate moieties to form glycolipids or the addition of phosphate (B84403) groups and other functional heads to create phospholipids.

Research has demonstrated the synthesis of sesterterpenoid bioconjugates with phospholipids, showcasing the utility of the alkyl glycerol ether scaffold. researchgate.net In a similar vein, 3-(Hexyloxy)propane-1,2-diol can be utilized to create novel glycolipids where the hexyl ether tail acts as the lipid anchor in a model membrane, and the diol group serves as a point of attachment for sugar units. These synthetic glycolipids are invaluable tools for studying carbohydrate-mediated biological processes, such as cell recognition and signaling. Furthermore, the stable ether bond ensures the integrity of these molecules during biological assays.

| Parent Scaffold | Modification | Resulting Bioactive Conjugate Class | Biological Significance |

|---|---|---|---|

| Alkyl Glycerol Ether | Addition of a phosphocholine headgroup | Ether Phospholipids (e.g., PAF) | Cell signaling, inflammation nih.gov |

| Alkyl Glycerol Ether | Conversion to a vinyl-ether and addition of a phosphoethanolamine headgroup | Plasmalogens | Membrane structure, antioxidant nih.gov |

| Alkyl Glycerol Ether | Attachment of sugar moieties | Glycosylated Ether Lipids | Anticancer properties, ion channel modulation |

Probing Lipid-Protein and Lipid-Membrane Interactions in Model Systems

The incorporation of 3-(Hexyloxy)propane-1,2-diol and other AGEs into model membrane systems, such as liposomes and supported lipid bilayers, allows researchers to investigate the intricate interactions between lipids and proteins. As natural components of cell membranes, ether lipids like plasmalogens influence membrane properties, including fluidity, the formation of lipid rafts, and membrane fusion events. nih.gov

By synthesizing modified versions of 3-(Hexyloxy)propane-1,2-diol, for instance, by attaching reporter groups like fluorescent tags or photo-crosslinkers, scientists can create molecular probes. These probes can be inserted into model membranes to study the dynamics of lipid transport and to identify specific proteins that interact with ether lipids. A recent study detailed the synthesis of bifunctional ether lipid probes containing diazirine and alkyne groups, which were used to explore the subcellular transport kinetics of these lipids in living cells. biorxiv.org Such tools are crucial for elucidating the roles of ether lipids in cellular processes and understanding how their interactions with membrane proteins contribute to health and disease. nih.gov The stability of the ether linkage in these probes is a significant advantage, as it prevents metabolic degradation that could complicate the interpretation of experimental results.

Environmental Fate and Mechanistic Ecotoxicological Research

Environmental Degradation Pathways and Kinetic Modeling

A critical aspect of assessing the environmental risk of a chemical is understanding its persistence and how it breaks down in the environment. However, for 3-(Hexyloxy)propane-1,2-diol, there is a notable absence of studies on its degradation processes.

Hydrolytic and Photolytic Degradation Processes

No data is currently available on the hydrolytic or photolytic degradation of 3-(Hexyloxy)propane-1,2-diol. Hydrolysis, the reaction with water, and photolysis, degradation by light, are key abiotic processes that determine the persistence of a chemical in aquatic environments. Without this information, the stability of 3-(Hexyloxy)propane-1,2-diol in surface waters and its potential to persist remain unknown.

Assessment of Biodegradation Rates in Diverse Environmental Matrices

Similarly, there is a lack of research on the biodegradation of 3-(Hexyloxy)propane-1,2-diol in various environmental compartments such as soil, sediment, and water. Biodegradation by microorganisms is a primary mechanism for the removal of many organic chemicals from the environment. The absence of studies in this area means that the potential for this compound to persist in different ecosystems cannot be determined.

Identification and Characterization of Environmental Metabolites

When a chemical does degrade in the environment, it forms transformation products or metabolites. These metabolites can sometimes be more toxic or persistent than the parent compound. There are currently no published studies that identify or characterize the environmental metabolites of 3-(Hexyloxy)propane-1,2-diol.

Mechanistic Studies on Environmental Bioaccumulation and Biotransformation

Understanding the potential for a chemical to accumulate in living organisms (bioaccumulation) and how it is processed within those organisms (biotransformation) is crucial for assessing its ecotoxicological risk. There is no available research on the bioaccumulation potential or the biotransformation pathways of 3-(Hexyloxy)propane-1,2-diol in any organism. This includes a lack of data on its octanol-water partition coefficient (Kow), a key indicator of bioaccumulation potential.

Q & A

Q. What are the standard synthetic routes for 3-(Hexyloxy)propane-1,2-diol, and how are key intermediates characterized?

3-(Hexyloxy)propane-1,2-diol is typically synthesized via nucleophilic substitution or epoxide ring-opening reactions. For example, analogous diols (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) are prepared by reacting epichlorohydrin derivatives with alkoxy nucleophiles under basic conditions . Key intermediates, such as glycidyl ethers, are characterized using H NMR and C NMR to confirm regioselectivity and purity. For instance, H NMR signals at δ 3.4–4.3 ppm (methylene and methine protons) and C NMR peaks near 70–75 ppm (ether carbons) are critical for structural validation .

Q. Which spectroscopic methods are most reliable for confirming the structure of 3-(Hexyloxy)propane-1,2-diol?

High-resolution mass spectrometry (HRMS) and NMR spectroscopy are essential. MS-DART analysis provides molecular ion confirmation (e.g., [M+NH] adducts), while H NMR resolves diastereomeric purity by distinguishing hydroxyl proton coupling patterns. For related diols, C NMR signals at 55–75 ppm confirm ether and alcohol carbons, with splitting patterns indicating stereochemistry .

Advanced Research Questions